molecular formula C12H13N3O4S B5513680 ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B5513680
M. Wt: 295.32 g/mol
InChI Key: USXDSRAHJKXAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a thieno[2,3-d]pyrimidine core, which is fused with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the thienopyrimidine core. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce production costs.

Chemical Reactions Analysis

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 3-(CARBAMOYLMETHYL)-5-METHYL-4-OXO-3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can be compared with other thienopyrimidine derivatives and similar heterocyclic compounds:

This compound stands out due to its unique combination of functional groups and the resulting biological activities, making it a valuable compound for scientific research and industrial applications.

Biological Activity

Ethyl 3-(carbamoylmethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound belongs to the thienopyrimidine class, characterized by a thieno ring fused to a pyrimidine. Its chemical formula is C13H16N2O4SC_{13}H_{16}N_2O_4S with a molecular weight of 304.34 g/mol. The synthesis typically involves the reaction of various precursors under specific conditions to yield the desired compound, often utilizing methods like microwave-assisted synthesis or solvent-free conditions to enhance yields and purity.

Antitumor Activity

Recent studies have indicated that thienopyrimidine derivatives exhibit notable antitumor properties. For instance, a related compound demonstrated significant antiproliferative activity against various human cancer cell lines, including prostate (PC-3), colon (HCT-15), and breast cancer (MDA-MB-231) cell lines. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
IVaPC-312.11
IVbHCT-153.24
IVcMDA-MB-2312.80
IVdHL-60 (Leukemia)2.63

These findings suggest that this compound and its analogs could serve as promising candidates for cancer therapy due to their ability to inhibit tumor cell growth effectively .

The mechanism by which these compounds exert their antitumor effects is believed to involve the induction of apoptosis in cancer cells through DNA damage pathways. Similar compounds have been shown to methylate DNA, leading to cytotoxicity in tumor cells while sparing normal cells . The specific interactions with cellular targets are still under investigation but may involve inhibition of key enzymes involved in cell proliferation.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on various cancer cell lines. The compound exhibited lower survival rates in treated cells compared to controls, indicating potent antitumor activity.
  • In Vivo Studies : Preliminary animal studies have suggested that this compound can reduce tumor size in xenograft models when administered at specific dosages, supporting its potential for further development as an anticancer agent.

Properties

IUPAC Name

ethyl 3-(2-amino-2-oxoethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-3-19-12(18)9-6(2)8-10(20-9)14-5-15(11(8)17)4-7(13)16/h5H,3-4H2,1-2H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXDSRAHJKXAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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